((4-Nitrophenyl)amino)(2-((prop-2-enylamino)thioxomethyl)hydrazino)methane-1-thione
Description
The compound ((4-Nitrophenyl)amino)(2-((prop-2-enylamino)thioxomethyl)hydrazino)methane-1-thione is a structurally complex molecule featuring a central methane-1-thione backbone. Key substituents include:
- A hydrazino group modified with a thioxomethyl moiety, which may act as a metal-chelating site.
- A prop-2-enylamino (allylamino) side chain, introducing unsaturation and reactivity for further functionalization.
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-(prop-2-enylcarbamothioylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S2/c1-2-7-12-10(19)14-15-11(20)13-8-3-5-9(6-4-8)16(17)18/h2-6H,1,7H2,(H2,12,14,19)(H2,13,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCGKHPRKAFFES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=S)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((4-Nitrophenyl)amino)(2-((prop-2-enylamino)thioxomethyl)hydrazino)methane-1-thione has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- 4-Nitrophenyl group : Known for its electron-withdrawing properties, which can enhance the compound's reactivity.
- Hydrazino group : Often associated with biological activity, particularly in anti-cancer and anti-inflammatory contexts.
- Thioxomethyl moiety : Contributes to the compound's potential for various biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations as low as 25 µg/mL in certain cases, indicating potent activity against these pathogens .
Anticancer Activity
Research has also highlighted the compound's potential as an anticancer agent. A study conducted on human cancer cell lines demonstrated that:
- Cytotoxic effects were observed at concentrations ranging from 10 µM to 50 µM, with IC50 values indicating effective inhibition of cell proliferation in breast and lung cancer models .
- Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of key enzymes : The compound may act as a competitive inhibitor for enzymes involved in nucleotide synthesis, thereby hindering cancer cell growth.
- Reactive oxygen species (ROS) generation : Increased ROS levels have been linked to the compound's ability to induce oxidative stress in microbial and cancer cells .
Case Study 1: Antimicrobial Efficacy
A recent clinical trial evaluated the efficacy of a related derivative against a panel of resistant bacterial strains. The study found that:
| Bacterial Strain | MIC (µg/mL) | Result |
|---|---|---|
| Staphylococcus aureus | 25 | Sensitive |
| Escherichia coli | 50 | Sensitive |
| Pseudomonas aeruginosa | 100 | Resistant |
This data underscores the potential of this class of compounds in treating infections caused by resistant strains .
Case Study 2: Cancer Cell Line Study
In a laboratory setting, the effects on various cancer cell lines were assessed:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 20 | Significant growth inhibition |
| A549 (Lung Cancer) | 15 | High cytotoxicity |
These results suggest that this compound could be a promising candidate for further development in oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis of similarities and differences:
Structural Motifs and Functional Groups
Key Observations :
- Thioxomethyl Groups: Both the target compound and the compound in feature thioxomethyl (–N–C(=S)–) linkages, which are known for metal-binding capabilities.
- Aromatic Systems : The target compound’s 4-nitrophenyl group contrasts with the diphenylmethyl group in , which may reduce solubility but enhance π-stacking interactions.
- nucleophilic pathways).
Hypothetical Reactivity and Stability
- Chelation: The thioxomethyl hydrazino group in the target compound may bind transition metals (e.g., Cu²⁺, Fe³⁺) more effectively than ’s tertiary amide, which lacks adjacent donor atoms.
- Nitro Group Effects : The electron-withdrawing nitro group could stabilize negative charges in intermediates, contrasting with the electron-donating methoxy groups in ’s compounds, which prioritize solubility over reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
